molecular formula C21H20ClN5O3 B11014401 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11014401
M. Wt: 425.9 g/mol
InChI Key: FSGJDXIASQZYRM-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a triazole moiety, and a chlorinated methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the triazole group, and the chlorination of the methoxyphenyl group. Common reagents used in these reactions include chlorinating agents, triazole precursors, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated methoxyphenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to bind to specific sites, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClN5O3

Molecular Weight

425.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20ClN5O3/c1-30-19-7-4-16(22)9-18(19)27-11-15(8-20(27)28)21(29)25-17-5-2-14(3-6-17)10-26-13-23-12-24-26/h2-7,9,12-13,15H,8,10-11H2,1H3,(H,25,29)

InChI Key

FSGJDXIASQZYRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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